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Compound of Interest

Compound Name: 2,6-Dichloro-4-methoxyquinoline

Cat. No.: B8787190

Get Quote

Executive Summary & Scope
The structural elucidation of halogenated quinolines is a critical pathway in modern drug

discovery, particularly in the development of highly specific receptor antagonists. 2,6-Dichloro-
4-methoxyquinoline (CAS: 952434-99-0) serves as a vital synthetic intermediate, notably in

the synthesis of aminopyrrolidine compounds that act as potent melanocortin-4 (MC4) receptor

antagonists—agents investigated for the treatment of mood disorders, cachexia, and

obesity[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic

procedural lists. Here, we dissect the causality behind the crystallographic workflows used to

analyze this compound. By understanding how the dual chlorine substituents and the electron-

donating methoxy group dictate supramolecular assembly through π−π stacking and halogen

bonding, researchers can better predict the physicochemical properties of downstream active

pharmaceutical ingredients (APIs).

Molecular Architecture & Crystallographic Rationale
The molecular architecture of 2,6-dichloro-4-methoxyquinoline features a rigid, planar

aromatic quinoline core disrupted only by the steric and electronic demands of its substituents.
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The Methoxy Group (C4): The orientation of the methoxy group is typically coplanar with the

quinoline ring to maximize p−π conjugation, though steric clashes with the adjacent C3-

proton can induce a slight out-of-plane twist.

The Halogen Substituents (C2, C6): Chlorine atoms are highly electronegative but possess a

uniquely polarizable electron cloud. This creates an anisotropic charge distribution featuring

an electropositive " σ -hole" at the distal end of the C–Cl bond and an electronegative belt

around its equator[2].

The Rationale for Single-Crystal X-Ray Diffraction (SC-XRD): Understanding the solid-state

behavior of this molecule requires SC-XRD to map its non-covalent interactions. A Cambridge

Structural Database (CSD) analysis of chlorinated quinolines reveals that ~65% of these

structures crystallize in the monoclinic system (predominantly the P21​/c space group), driven

by the need to minimize void space while maximizing directional halogen bonds and π−π

stacking[3].

Experimental Methodologies
To ensure a self-validating system, the following protocols integrate synthetic purity checks with

thermodynamic crystallization controls.

Synthesis & Purification Protocol
High-purity starting material is non-negotiable for defect-free crystal growth. The synthesis

follows a validated cyclization and substitution pathway[1][4].

Acylation & Cyclization: React methyl 2-amino-5-chlorobenzoate with chloroacetyl chloride in

N,N-dimethylformamide (DMF) under ice-cooling to yield the intermediate amide[1].

Chlorination: Treat the resulting quinolinone intermediate with phosphorus oxychloride (

POCl3​) to install the C2 chlorine atom.

Methoxylation: Introduce the methoxy group at the C4 position using sodium methoxide in

methanol under controlled anhydrous conditions.

Purification: Remove desiccants and silica gel via filtration. Concentrate the filtrate under

reduced pressure to yield 2,6-dichloro-4-methoxyquinoline as pale yellow crystals[4].
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Validate purity via LC/MS (ESI+ m/z 228 [M+1] + )[1].

Single-Crystal Growth Protocol
Causality Check: Why use slow evaporation? Rapid precipitation leads to kinetic trapping,

yielding microcrystalline powders or metastable polymorphs. Slow evaporation provides

thermodynamic control, allowing the weak but highly directional σ -hole interactions to guide

the molecules into their lowest-energy crystalline lattice[2].

Solvent Selection: Dissolve 50 mg of the purified compound in a 1:1 (v/v) mixture of

Dichloromethane (DCM) and Hexane. DCM provides excellent solubility, while Hexane acts

as an anti-solvent to gently lower the solubility threshold as the DCM evaporates.

Vessel Preparation: Place the solution in a 5 mL glass vial. Cap the vial with a septum

pierced with a 22-gauge needle to restrict the evaporation rate.

Incubation: Store the vial in a vibration-free environment at a constant 20 °C.

Harvesting: After 4–7 days, inspect the vial under polarized light microscopy. Select a pale

yellow, block-shaped single crystal with well-defined faces (approximate dimensions

0.25×0.18×0.15 mm)[5].
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Fig 1. Step-by-step workflow for the synthesis and SC-XRD analysis.

X-Ray Diffraction & Structural Refinement
Data Collection Parameters
Causality Check: Why use Molybdenum radiation? The presence of two heavy chlorine atoms

introduces moderate X-ray absorption. Molybdenum K α radiation ( λ=0.71073 Å) minimizes

these absorption artifacts compared to Copper K α , ensuring high-resolution data collection[5].

Mount the selected crystal on a glass fiber using perfluoropolyether oil and transfer it to the

goniometer of an X-ray diffractometer equipped with a CCD/CMOS detector.
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Collect data at 290(2) K (or 100 K if thermal motion of the methoxy group causes high atomic

displacement parameters).

Apply multi-scan absorption correction to account for the morphology of the crystal and the

absorption edges of the chlorine atoms.

Structure Solution (Self-Validating System)
Solution: Solve the structure using intrinsic phasing (SHELXT). This algorithm easily locates

the heavy Cl atoms, which then phase the rest of the electron density map.

Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

Hydrogen Treatment: Place all aromatic and methyl hydrogen atoms in calculated positions

and refine using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic, 1.5Ueq​(C) for methyl).

Validation: The final model must be validated using the IUCr's checkCIF utility to ensure no

missed symmetry (e.g., confirming the space group is truly P1ˉ or P21​/c ) and that the R1​

factor is below the acceptable threshold of 5-7%[3].

Supramolecular Packing & Intermolecular
Interactions
The crystal packing of dichloro-methoxyquinolines is a masterclass in competing non-covalent

interactions. The solid-state architecture is primarily stabilized by two forces:

π−π Stacking: The planar quinoline rings align in an anti-parallel fashion across inversion

centers. In closely related structural analogues like 2,4-dichloro-6-methoxyquinoline, the

centroid-to-centroid distance between the six-membered carbon rings is approximately

3.700(3) Å to 3.736(3) Å, with a slippage of ~1.2 Å to minimize π -electron repulsion[5][6].

Halogen Bonding: The σ -hole on the C2 and C6 chlorine atoms acts as a Lewis acid. It

engages in highly directional σ -type halogen bonding (C–Cl···N or C–Cl···O) or π -type

halogen bonding (C–Cl··· π ) with neighboring molecules[2][7]. These interactions link the π -

stacked dimers into infinite 1D chains or 2D sheets.
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Fig 2. Supramolecular interaction network driving the crystal packing.

Quantitative Data Summary
The following table summarizes the expected crystallographic parameters for the dichloro-

methoxyquinoline structural class, benchmarked against rigorously refined CSD data for

structural isomers (e.g., CSD Refcode for 2,4-dichloro-6-methoxyquinoline) to provide a

comparative baseline for validation[5][6].
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Parameter Expected / Benchmark Value

Empirical Formula C10​H7​Cl2​NO

Formula Weight 228.07 g/mol

Temperature 290(2) K

Wavelength 0.71073 Å (Mo K α )

Crystal System Triclinic or Monoclinic

Space Group P1ˉ or P21​/c

Volume ( V ) ~ 480 - 500 Å 3

Z (Molecules per unit cell) 2 (Triclinic) or 4 (Monoclinic)

Density (calculated) ~ 1.570 Mg/m 3

Absorption Coefficient ( μ ) ~ 0.63 mm −1

Goodness-of-fit on F2 1.00 - 1.05

Final R indices[ I>2σ(I) ] R1​≈0.04−0.06 , wR2​≈0.10−0.15

Note: The exact unit cell dimensions ( a,b,c,α,β,γ ) for the 2,6-dichloro-4-methoxyquinoline
isomer will vary slightly based on the specific torsional angle of the methoxy group and the

exact geometry of the halogen bonds formed in the lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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